3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride: is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The hydrochloride salt form enhances its solubility and stability, making it more suitable for practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the Mannich reaction, where an aromatic ketone, paraformaldehyde, and dimethylamine are reacted in a one-pot tandem Mannich annulation . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity. The final product is often purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: This compound has shown potential in biological studies, particularly in the development of antiprotozoal agents. It has been tested for its activity against Plasmodium falciparum and Trypanosoma brucei, showing promising results .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives have been investigated for their antimalarial and antitrypanosomal activities .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its stability and solubility make it suitable for various formulations.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. For instance, its antiprotozoal activity is attributed to its ability to interfere with the metabolic pathways of protozoan parasites. The compound may inhibit key enzymes or disrupt cellular processes essential for the survival of the parasites .
Comparison with Similar Compounds
2-Azabicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but differs in the position of the nitrogen atom and ring size.
1-Azabicyclo[2.2.2]octane: Another bicyclic compound with a different ring system and nitrogen placement.
Uniqueness: 3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride is unique due to its specific ring structure and the position of the carboxylic acid group. This configuration imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly against protozoan parasites. This article delves into its synthesis, biological mechanisms, and the results of various studies highlighting its antiprotozoal properties.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₅ClN₂O₂
- Molecular Weight : 161.67 g/mol
- CAS Number : 5597-41-1
The compound features a nitrogen atom within its bicyclic structure, which contributes to its unique reactivity and biological activity. The hydrochloride form enhances its solubility, making it suitable for pharmaceutical applications .
Synthesis and Derivatives
The synthesis of this compound typically involves the Mannich reaction, where an aromatic ketone, paraformaldehyde, and dimethylamine are reacted under controlled conditions. This method allows for the formation of the bicyclic core followed by carboxylation to introduce the carboxylic acid group .
Table 1: Synthetic Routes for this compound
Step | Description |
---|---|
Formation of Bicyclic Core | Cyclization reactions involving starting materials |
Carboxylation | Introduction of the carboxylic acid group |
Hydrochloride Formation | Conversion of the free base to hydrochloride salt |
Antiprotozoal Properties
Research has demonstrated that this compound exhibits significant antiprotozoal activity against pathogens such as Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei (responsible for sleeping sickness). Notably, studies have shown that derivatives of this compound can effectively inhibit these parasites at low concentrations.
- Activity Against Plasmodium falciparum :
- Activity Against Trypanosoma brucei :
The mechanism behind the antiprotozoal effects of this compound involves interference with essential metabolic pathways in protozoan parasites. The compound is believed to inhibit critical enzymes necessary for parasite survival, disrupting cellular processes crucial for their proliferation .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Study on Antimalarial Activity :
A study synthesized various derivatives and tested their activity against multiple strains of P. falciparum. The results indicated that specific substitutions on the azabicyclo framework enhanced both potency and selectivity against resistant strains . -
Study on Antitrypanosomal Activity :
Another investigation focused on the antitrypanosomal properties of different derivatives, revealing that certain modifications led to increased efficacy against T. brucei rhodesiense. The findings emphasized the importance of structural variations in optimizing therapeutic outcomes .
Properties
IUPAC Name |
3-azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)8-3-6-1-2-7(8)5-10-4-6;/h6-8,10H,1-5H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBXNFZVXWSHAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1CC2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.